
1,3-Bis(2-benzylideneheptylideneamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-benzylideneheptylideneamino)thiourea is an organic compound with the molecular formula C29H38N4S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science . This compound is characterized by its unique structure, which includes two benzylidene and heptylidene groups attached to a thiourea core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-benzylideneheptylideneamino)thiourea typically involves the condensation of appropriate aldehydes with thiourea under specific reaction conditions. One common method involves the reaction of benzylideneheptylideneamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-benzylideneheptylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1,3-Bis(2-benzylideneheptylideneamino)thiourea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-benzylideneheptylideneamino)thiourea involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1′-(1,4-Phenylene)bis(thiourea): Known for its use in constructing covalent organic frameworks.
1,1′-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Used in similar applications as 1,3-Bis(2-benzylideneheptylideneamino)thiourea.
1,1′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(thiourea): Another thiourea derivative with comparable properties.
Uniqueness
This compound stands out due to its unique structure, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C29H38N4S |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
1,3-bis[(E)-[(2E)-2-benzylideneheptylidene]amino]thiourea |
InChI |
InChI=1S/C29H38N4S/c1-3-5-9-19-27(21-25-15-11-7-12-16-25)23-30-32-29(34)33-31-24-28(20-10-6-4-2)22-26-17-13-8-14-18-26/h7-8,11-18,21-24H,3-6,9-10,19-20H2,1-2H3,(H2,32,33,34)/b27-21+,28-22+,30-23+,31-24+ |
Clé InChI |
LGNIKDPAZKTRIY-UWZNLZNASA-N |
SMILES isomérique |
CCCCC/C(=C\C1=CC=CC=C1)/C=N/NC(=S)N/N=C/C(=C/C2=CC=CC=C2)/CCCCC |
SMILES canonique |
CCCCCC(=CC1=CC=CC=C1)C=NNC(=S)NN=CC(=CC2=CC=CC=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
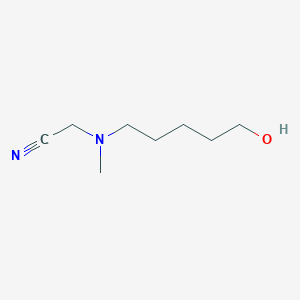
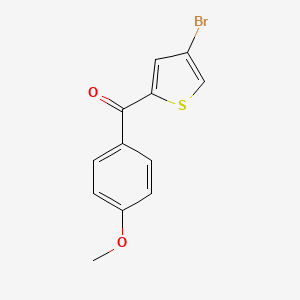


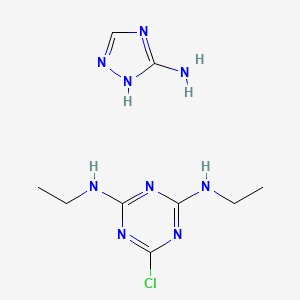
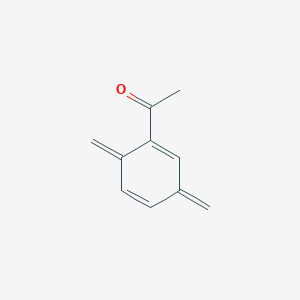
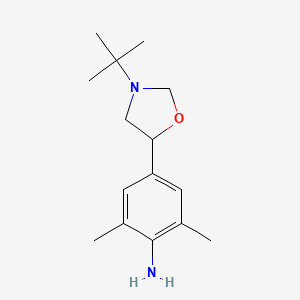
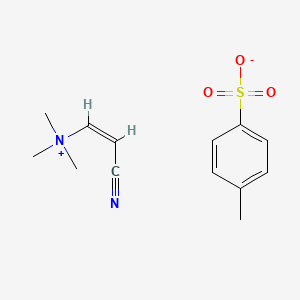
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)

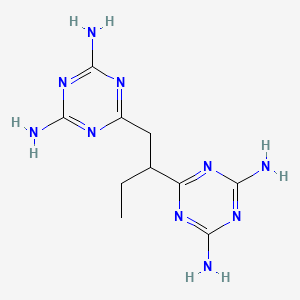
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

